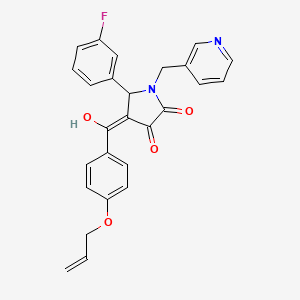
1-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C26H24N2O6 and a molecular weight of 460.491 g/mol . This compound is known for its unique structure, which includes an allyloxy group, a benzoyl group, and a naphthyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Allyloxybenzoyl Intermediate: This step involves the reaction of allyl alcohol with benzoyl chloride in the presence of a base such as pyridine to form 4-(allyloxy)benzoyl chloride.
Condensation with Carbohydrazide: The allyloxybenzoyl chloride is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate.
Coupling with Naphthyl and Dimethoxybenzoate Groups: The final step involves the coupling of the carbohydrazonoyl intermediate with 2-naphthyl 3,4-dimethoxybenzoate under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or PCC (pyridinium chlorochromate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly used.
Substitution: Conditions such as the use of strong nucleophiles like NaOH (sodium hydroxide) or KOH (potassium hydroxide) in polar solvents.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted methoxy derivatives.
科学的研究の応用
1-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Signaling Pathways: Affecting cellular signaling pathways, such as those involved in inflammation or cell proliferation.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression.
類似化合物との比較
Similar Compounds
- 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate
Uniqueness
1-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its naphthyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds.
特性
CAS番号 |
767310-38-3 |
|---|---|
分子式 |
C30H26N2O6 |
分子量 |
510.5 g/mol |
IUPAC名 |
[1-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C30H26N2O6/c1-4-17-37-23-13-9-21(10-14-23)29(33)32-31-19-25-24-8-6-5-7-20(24)11-15-26(25)38-30(34)22-12-16-27(35-2)28(18-22)36-3/h4-16,18-19H,1,17H2,2-3H3,(H,32,33)/b31-19+ |
InChIキー |
PZVAGTOWVYNEOH-ZCTHSVRISA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=C(C=C4)OCC=C)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=C(C=C4)OCC=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dibromo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12016936.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016951.png)
![N'-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12016958.png)

![(5Z)-3-sec-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016979.png)

![[2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016991.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016992.png)
![ethyl (2Z)-2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016999.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017010.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12017017.png)


